2,5-Dioxopyrrolidin-1-yl methylcarbamate 2,5-Dioxopyrrolidin-1-yl methylcarbamate N-Succinimidyl N-Methylcarbamate is used as a reagent in the synthesis of Argifin, a natural product chitinase inhibitor with chemotherapeutic potential. N-Succinimidyl N-Methylcarbamate is also used as a reagent in the preparation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide ; a metabolite of Temozolomide which is an imidazotetrazine alkylating agent and antineoplastic.
N-succinimidyl N-methylcarbamate is a member of the class of pyrrolidinones that is N-hydroxysuccinimide in which the hydroxyl hydrogen is replaced by a methylcarbamoyl group. It has a role as an apoptosis inducer. It is a carbamate ester, a dicarboximide, a pyrrolidinone and a N-hydroxysuccinimide ester. It derives from a succinimide.
Brand Name: Vulcanchem
CAS No.: 18342-66-0
VCID: VC21051740
InChI: InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
SMILES: CNC(=O)ON1C(=O)CCC1=O
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14 g/mol

2,5-Dioxopyrrolidin-1-yl methylcarbamate

CAS No.: 18342-66-0

Cat. No.: VC21051740

Molecular Formula: C6H8N2O4

Molecular Weight: 172.14 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl methylcarbamate - 18342-66-0

Specification

Description N-Succinimidyl N-Methylcarbamate is used as a reagent in the synthesis of Argifin, a natural product chitinase inhibitor with chemotherapeutic potential. N-Succinimidyl N-Methylcarbamate is also used as a reagent in the preparation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide ; a metabolite of Temozolomide which is an imidazotetrazine alkylating agent and antineoplastic.
N-succinimidyl N-methylcarbamate is a member of the class of pyrrolidinones that is N-hydroxysuccinimide in which the hydroxyl hydrogen is replaced by a methylcarbamoyl group. It has a role as an apoptosis inducer. It is a carbamate ester, a dicarboximide, a pyrrolidinone and a N-hydroxysuccinimide ester. It derives from a succinimide.
CAS No. 18342-66-0
Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) N-methylcarbamate
Standard InChI InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Standard InChI Key XMNGSPOWUCNRMO-UHFFFAOYSA-N
SMILES CNC(=O)ON1C(=O)CCC1=O
Canonical SMILES CNC(=O)ON1C(=O)CCC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator